(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride

Description

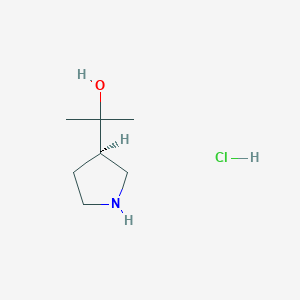

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a propan-2-ol group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery. Its stereochemistry (R-configuration) is critical for interactions with biological targets, such as receptors or enzymes, where enantioselectivity is often observed .

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMRAZFIFLFGKM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-pyrrolidinol.

Alkylation: The precursor undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form the desired product.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride may involve:

Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.

Purification: Employing crystallization or chromatography techniques to purify the product.

Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of ®-2-(pyrrolidin-3-yl)propan-2-one.

Reduction: Regeneration of ®-2-(pyrrolidin-3-yl)propan-2-ol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 2203403-97-6

The compound features a pyrrolidine ring, which contributes to its biological activity by allowing interactions with various biomolecules.

Medicinal Chemistry Applications

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride has been explored for its therapeutic potential in treating various conditions:

CNS Disorders

Research indicates that this compound may modulate neurotransmitter systems, making it a candidate for treating central nervous system (CNS) disorders. Its ability to interact with receptors involved in neurological pathways suggests potential use in managing conditions like anxiety and depression .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Enzyme Interactions

The compound has been studied for its role in enzyme inhibition and activation. Its structural characteristics allow it to form stable complexes with enzymes, influencing their catalytic activity. This property is crucial for drug design, particularly in developing inhibitors for specific enzymatic pathways.

Cellular Effects

In laboratory settings, this compound has been observed to affect cellular signaling pathways and gene expression. These effects are essential for understanding the compound's mechanism of action at the cellular level.

Organic Synthesis Applications

The compound has demonstrated utility in organic synthesis, particularly in enhancing stereoselectivity during chemical reactions. Its chiral nature allows for the production of enantiomerically pure compounds, which are vital in pharmaceuticals where specific stereochemistry can significantly impact efficacy and safety.

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and the secondary alcohol group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydroxyl/Hydroxymethyl Groups

Piperidine and Bicyclic Analogs

Azetidine and Smaller Ring Systems

Research Findings and Pharmacological Implications

- Steric and Stereochemical Effects: The propan-2-ol group in the target compound introduces significant steric bulk, which can hinder rotation and stabilize specific conformations. This contrasts with smaller substituents like hydroxymethyl or ethanol, which offer greater flexibility .

- Solubility and Bioavailability : Piperidine derivatives with multiple hydroxyl groups (e.g., CAS 17366-48-2) exhibit higher hydrophilicity but poorer membrane permeability compared to the target compound. The bicyclic analog (CAS 92053-25-3) faces similar challenges despite its rigidity .

- Synthetic Accessibility : Pyrrolidine-based compounds are generally easier to synthesize than bicyclic or piperidine derivatives, which require multi-step ring-forming reactions .

Biological Activity

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, a chiral compound, has garnered attention in various biological and medicinal research contexts due to its unique structural properties and biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine.

This compound is characterized by its pyrrolidine ring, which facilitates interactions with enzymes and proteins. These interactions can modulate enzyme activity, potentially leading to either inhibition or activation of various biochemical pathways. The compound's ability to form stable complexes with biomolecules is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃ClN₁O |

| Molecular Weight | 151.62 g/mol |

| Chirality | (R)-configuration |

| Solubility | Soluble in water and organic solvents |

2. Cellular Effects

The compound exhibits significant effects on various cell types, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the viability of cancer cells and non-cancerous cells alike, demonstrating both cytotoxicity and potential therapeutic effects .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related pyrrolidine derivatives, compounds similar to this compound were tested against A549 lung adenocarcinoma cells. Results showed varying degrees of cytotoxicity, with some derivatives significantly reducing cell viability compared to controls .

The mechanism of action for this compound involves binding to specific receptors or enzymes within cells. This binding alters the activity of these biomolecules, leading to changes in cellular functions. The secondary alcohol group and the pyrrolidine ring are particularly important for its binding affinity .

Mechanistic Insights

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Binding : It may act on neurotransmitter receptors, influencing neurotransmission and related physiological processes .

4. Applications in Medicine

Due to its chiral nature, this compound is utilized as a building block in the synthesis of pharmaceuticals targeting the central nervous system and other therapeutic areas. Its role as a model compound aids in understanding chiral drug interactions with biological systems .

Potential Therapeutic Uses

- Anticancer Agents : As shown in preliminary studies, derivatives may possess anticancer properties.

- Neuropharmacology : Investigated for potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

- Antimicrobial Activity : Related compounds have demonstrated efficacy against multidrug-resistant bacterial strains .

5.

This compound presents a promising avenue for research in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its ability to interact with biological targets at the molecular level underscores its significance as a chiral building block in pharmaceutical synthesis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.